(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, multiple aromatic groups, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as 3,4-dimethoxyphenylacetic acid, 2,4-dimethylaniline, and phenyl isothiocyanate. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: shares similarities with other thiazinane derivatives and compounds containing aromatic groups and functional groups like amides and imines.
Uniqueness
What sets This compound apart is its specific combination of substituents and the unique structure of the thiazinane ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H31N3O4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C29H31N3O4S/c1-19-10-12-23(20(2)16-19)31-28(34)26-18-27(33)32(29(37-26)30-22-8-6-5-7-9-22)15-14-21-11-13-24(35-3)25(17-21)36-4/h5-13,16-17,26H,14-15,18H2,1-4H3,(H,31,34) |
InChI Key |
NEJVITFROQHFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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